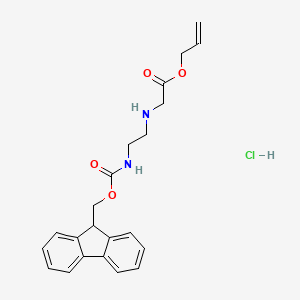

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride

Vue d'ensemble

Description

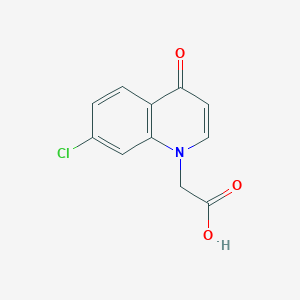

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride is a useful research compound. Its molecular formula is C22H25ClN2O4 and its molecular weight is 416.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

One study describes the non-destructive cleavage of N-acylsultams under neutral conditions, leading to the preparation of enantiomerically pure Fmoc-protected α-amino acids. This process involves heating diastereoisomerically pure N-acylsultams with allyl alcohol and Ti(OR)4, yielding allyl esters. These esters are then hydrolyzed under nonbasic conditions in the presence of Wilkinson's catalyst to give pure carboxylic acids. A series of [(fluoren-9-yl)methoxy]-carbonyl-(Fmoc)-protected amino acids were prepared from N-[N'-(Fmoc)amino]acylsultams, showcasing the versatility of allyl-based compounds in synthesizing protected amino acids for peptide research (Oppolzer & Lienard, 1992).

Material Science Applications

In the field of material science, well-defined α-methoxy-ω-amino and α-hydroxy-ω-amino poly(ethylene oxide)s (PEOs) were synthesized after chemical modifications of α-hydroxy-ω-allyl PEO. This synthesis was initiated by anionic polymerization of ethylene oxide with allyl alcoholate, leading to controlled molecular weights. Such polymers have significant implications in biocompatible materials and drug delivery systems, demonstrating the role of allyl-based compounds in advanced material synthesis (Cammas, Nagasaki, & Kataoka, 1995).

Organic Chemistry and Synthesis Techniques

Another research elaborates on a convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and their use in peptide nucleic acid (PNA) oligomerization. The study presents a simple synthesis of benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, starting from known compounds. These esters, stored as stable hydrochloride salts, were used in the synthesis of PNA monomers, highlighting the utility of allyl-based compounds in nucleic acid research and oligomerization processes (Wojciechowski & Hudson, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Mécanisme D'action

Target of Action

The primary target of Fmoc Aeg-O-Ally HCl is the amine group of amino acids, amino alcohols, and amino phenols . The compound is used as a protecting group for these amines during peptide synthesis .

Mode of Action

Fmoc Aeg-O-Ally HCl operates by protecting the amine group of an amino acid during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It enables the formation of peptide bonds by protecting the amine group, thereby preventing it from reacting with other groups during the synthesis process . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the next step in the peptide chain elongation .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is stable under inert atmosphere .

Result of Action

The result of Fmoc Aeg-O-Ally HCl’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, it allows for the selective formation of peptide bonds, leading to the creation of the desired peptide sequence .

Action Environment

The action of Fmoc Aeg-O-Ally HCl is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the solution can significantly impact the efficacy of the compound’s action. Additionally, the compound is stable under an inert atmosphere and at room temperature , suggesting that these environmental conditions can also influence its stability and efficacy.

Propriétés

IUPAC Name |

prop-2-enyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4.ClH/c1-2-13-27-21(25)14-23-11-12-24-22(26)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h2-10,20,23H,1,11-15H2,(H,24,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOMYRTWUSNKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one](/img/structure/B3038311.png)

![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038319.png)

![2-(4-benzoylphenyl)-N-[(dimethylamino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B3038331.png)